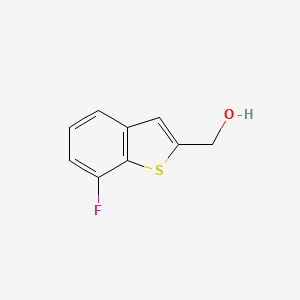

(7-Fluoro-1-benzothiophen-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-fluoro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIDUFYGWMUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291376 | |

| Record name | 7-Fluorobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-78-1 | |

| Record name | 7-Fluorobenzo[b]thiophene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluorobenzo[b]thiophene-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (7-Fluoro-1-benzothiophen-2-yl)methanol: Properties, Synthesis, and Applications

This guide provides a detailed technical overview of (7-Fluoro-1-benzothiophen-2-yl)methanol, a fluorinated derivative of the benzothiophene scaffold. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established chemistry of the benzothiophene ring system. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this compound as a versatile building block.

Molecular Structure and Physicochemical Properties

This compound belongs to the class of heterocyclic compounds, featuring a benzothiophene core substituted with a fluorine atom at the 7-position and a hydroxymethyl group at the 2-position. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FOS | - |

| Molecular Weight | 182.22 g/mol | - |

| CAS Number | 1135283-78-1 | Commercial Vendor Data |

| Predicted XLogP3 | 2.1 | Analogues on PubChem |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Note: Most properties are predicted based on computational models and data from analogous structures due to the absence of published experimental values.

The physicochemical properties of the parent compound, 7-fluoro-1-benzothiophene, are available and provide a baseline for understanding the core of the molecule.

Table 2: Physicochemical Properties of 7-Fluoro-1-benzothiophene

| Property | Value | Source |

| Molecular Formula | C₈H₅FS | PubChem |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| CAS Number | 346592-74-3 | PubChem[1] |

| Description | Solid | General knowledge |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ether, and benzene. | Based on Benzothiophene[2] |

Proposed Synthesis and Experimental Workflow

A logical synthetic pathway would start with a suitable fluorinated benzene derivative and build the thiophene ring, followed by the introduction of the methanol group at the 2-position.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid:

-

React 2-fluoro-6-mercaptobenzoic acid with an appropriate α-haloacetyl derivative (e.g., ethyl bromoacetate) under basic conditions to yield the corresponding thioether.

-

Induce intramolecular cyclization and dehydration of the thioether, often through heating with a dehydrating agent like acetic anhydride or a strong acid, to form the benzothiophene ring.

-

Hydrolyze the resulting ester to afford 7-fluoro-1-benzothiophene-2-carboxylic acid.

-

-

Reduction to this compound:

-

Dissolve 7-fluoro-1-benzothiophene-2-carboxylic acid in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Slowly add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄), to the solution at a reduced temperature (e.g., 0 °C).

-

After the reaction is complete, carefully quench the excess reducing agent with water and/or an acidic workup.

-

Extract the product with an organic solvent, dry the organic layer, and purify the crude product, for example, by column chromatography, to obtain this compound.

-

Reactivity and Potential Transformations

The reactivity of this compound is dictated by the benzothiophene core, the hydroxyl group, and the fluorine substituent.

-

Hydroxyl Group: The primary alcohol functional group can undergo a variety of common transformations:

-

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation for the aldehyde; KMnO₄ or Jones reagent for the carboxylic acid).

-

Esterification and Etherification: Can react with carboxylic acids (or their derivatives) and alkyl halides, respectively, to form esters and ethers.

-

Halogenation: The hydroxyl group can be substituted with a halogen using reagents like SOCl₂ or PBr₃.

-

-

Benzothiophene Ring: The benzothiophene ring is aromatic and can undergo electrophilic substitution. The substitution pattern is influenced by the existing substituents. The hydroxymethyl group at the 2-position and the electron-donating nature of the sulfur atom will likely direct electrophiles to the 3-position. The fluorine atom at the 7-position is a deactivating group but will influence the reactivity of the benzene portion of the ring system.

Caption: Potential chemical transformations of this compound.

Applications in Drug Discovery and Materials Science

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2][3] These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and CNS-modulating effects.[2][3][4]

Notable drugs containing the benzothiophene core include:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[2][5]

-

Zileuton: A 5-lipoxygenase inhibitor used for the treatment of asthma.[2][4][5]

This compound, as a functionalized building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methanol group provides a handle for further chemical modifications.

In materials science, benzothiophene derivatives are explored for their fluorescent properties and potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells.[4] The specific photophysical properties of this compound would require experimental investigation.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzothiophene ring, with coupling patterns influenced by the fluorine atom. A singlet or a doublet for the methylene protons of the hydroxymethyl group would be present, along with a broad singlet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine would show a large one-bond C-F coupling constant.

-

IR Spectroscopy: The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. A C-F stretching band would also be present.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 182.22.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, it should be handled with the standard precautions for a novel research chemical. The safety profile of the parent compound, 7-fluoro-1-benzothiophene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structure, combining the biologically significant benzothiophene core with a fluorine atom and a reactive hydroxymethyl group, makes it a valuable building block for the synthesis of novel compounds in drug discovery and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and likely reactivity based on established chemical principles. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.

References

- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

-

MDPI. (2024). Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3489.

- Kovševič, A., Jaglinskaitė, I., & Kederienė, V. (2024). Functionalization and properties investigations of benzothiophene derivatives. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 203). Vilnius University Press.

- Padmashali, B., & Kumar, V. H. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3865-3873.

-

PubChem. (n.d.). 7-Fluoro-1-benzothiophene. Retrieved from [Link]

- Shaikh, A., Khan, K., & Khan, A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(11), 2635-2666.

-

NOBLE CHEMISTRY. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene [Video]. YouTube. [Link]

- Royal Society of Chemistry. (2023). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry.

-

PubChem. (n.d.). (4-fluoro-1-benzothiophen-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (7-Methyl-1-benzothiophen-2-yl)methanol. Retrieved from [Link]

Sources

- 1. 7-Fluoro-1-benzothiophene | C8H5FS | CID 21866059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 5. Benzothiophene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (7-Fluoro-1-benzothiophen-2-yl)methanol, a key intermediate in pharmaceutical research and development. The document details a robust two-stage synthetic approach, commencing with the construction of the 7-fluorobenzothiophene-2-carboxylic acid core, followed by its targeted reduction to the desired alcohol. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction mechanisms, purification techniques, and analytical characterization. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.

Introduction: Significance and Synthetic Strategy

This compound serves as a crucial building block in the synthesis of various biologically active molecules. The presence of the fluorinated benzothiophene scaffold is of particular interest in medicinal chemistry, as the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

The most direct and reliable synthetic strategy to obtain this compound involves a two-step sequence:

-

Synthesis of the Carboxylic Acid Precursor: The initial and most critical phase is the construction of the 7-fluoro-1-benzothiophene-2-carboxylic acid core. This can be achieved through various heterocyclic chemistry methodologies.

-

Reduction of the Carboxylic Acid: The second stage involves the chemoselective reduction of the carboxylic acid functionality to the corresponding primary alcohol.

This guide will dissect each of these stages, providing both theoretical understanding and practical, step-by-step instructions.

Synthesis of the Precursor: 7-Fluoro-1-benzothiophene-2-carboxylic acid

The synthesis of the 7-fluorinated benzothiophene carboxylic acid is a pivotal step that dictates the overall efficiency of the synthetic route. While several methods for benzothiophene synthesis exist, a common and effective approach involves the cyclization of a suitably substituted thiophenol derivative.

Mechanistic Insights: The Power of Cyclization

The formation of the benzothiophene ring system can be achieved through an intramolecular cyclization of a substituted aryl thioether. This process is typically facilitated by a strong base and involves the formation of a key carbanion intermediate that attacks an electrophilic center to forge the thiophene ring. The strategic placement of the fluorine atom on the starting aromatic ring is crucial for its incorporation into the final benzothiophene structure.

Experimental Protocol: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid

This protocol outlines a plausible synthetic route based on established benzothiophene synthesis principles.

Step 1: Synthesis of a Suitable Thiophenol Derivative (Illustrative Example)

A potential starting material is 3-fluorothiophenol. The synthesis of this intermediate is a critical first step.

Step 2: Alkylation and Cyclization to form the Benzothiophene Core

-

Reaction: 3-Fluorothiophenol is reacted with an appropriate three-carbon electrophile bearing a leaving group and a masked or protected carboxylic acid functionality. Subsequent base-mediated intramolecular cyclization yields the desired benzothiophene ring system.

-

Reagents and Conditions:

-

3-Fluorothiophenol

-

An electrophile such as ethyl 2-chloroacetoacetate

-

A suitable base (e.g., sodium ethoxide in ethanol)

-

Reaction conditions: Refluxing in an appropriate solvent (e.g., ethanol)

-

-

Post-reaction Workup and Purification:

-

Upon reaction completion (monitored by TLC), the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Step 3: Hydrolysis of the Ester

-

Reaction: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

-

Reagents and Conditions:

-

The synthesized 7-fluorobenzothiophene-2-carboxylate ester

-

A strong base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like ethanol or methanol.

-

Reaction conditions: Refluxing for several hours.

-

-

Post-reaction Workup and Purification:

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Table 1: Summary of Reagents for 7-Fluoro-1-benzothiophene-2-carboxylic acid Synthesis

| Step | Key Reagents | Purpose |

| 1 & 2 | 3-Fluorothiophenol, Ethyl 2-chloroacetoacetate, Sodium ethoxide | Formation of the benzothiophene ring |

| 3 | Sodium hydroxide, Ethanol/Water | Hydrolysis of the ester to the carboxylic acid |

Reduction to this compound

The final step in the synthesis is the reduction of the carboxylic acid group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[1][2]

Mechanistic Rationale: Hydride Reduction of Carboxylic Acids

The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[2]

-

Coordination: The aluminum species coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack.

-

Hydride Attack: A hydride ion from the aluminohydride complex attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an oxygen-aluminum species to form an aldehyde intermediate.

-

Further Reduction: The aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding alkoxide.

-

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.

It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Detailed Experimental Protocol: Reduction of 7-Fluoro-1-benzothiophene-2-carboxylic acid

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Equipment:

-

7-Fluoro-1-benzothiophene-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

-

-

Procedure:

-

In the three-necked flask under a nitrogen atmosphere, a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is prepared and cooled in an ice bath.

-

A solution of 7-Fluoro-1-benzothiophene-2-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the Final Product

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to afford the purified this compound as a solid or oil.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methylene (-CH₂OH) protons around δ 4.8 ppm. A broad singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzothiophene ring, with the carbon attached to fluorine showing a characteristic large coupling constant. A signal for the methylene carbon around δ 60-65 ppm. |

| ¹⁹F NMR | A singlet or a complex multiplet in the typical range for an aryl fluoride.[3][4] |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₉H₇FOS. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified mechanism of carboxylic acid reduction using LiAlH₄.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and well-understood pathway for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions for both the initial benzothiophene formation and the subsequent reduction, researchers can achieve good yields of the target molecule. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

-

Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]

-

Chemistry Stack Exchange. (2018, August 31). Conditions for the reduction of carboxylic acids by LiAlH4. [Link]

-

Huber, T., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology. [Link]

-

Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]

-

Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. [Link]

-

Ott, M. G., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. bioRxiv. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

Mastering the Solubility Profile of (7-Fluoro-1-benzothiophen-2-yl)methanol: A Technical Guide for Drug Development

Foreword: Navigating the Data Gap for a Novel Benzothiophene Derivative

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide focuses on a specific molecule of interest: (7-Fluoro-1-benzothiophen-2-yl)methanol. It is important to note that as of the writing of this document, specific experimental solubility data for this compound is not extensively available in the public domain.

Therefore, this guide is structured not as a static data sheet, but as a comprehensive, predictive, and methodological framework. We will leverage data from the core benzothiophene scaffold and related analogues to forecast the solubility behavior of this compound. More importantly, we provide detailed, field-proven protocols for the empirical determination of its solubility profile and strategies for its enhancement. This document is designed for the hands-on researcher, scientist, and drug development professional, offering both the "why" and the "how" to approach this critical aspect of pharmaceutical development.

Physicochemical Profile: A Predictive Analysis

To understand the solubility of this compound, we must first dissect its molecular structure and infer its properties from its constituent parts: the benzothiophene core, the fluoro substituent, and the methanol group.

Table 1: Predicted Physicochemical Properties of this compound and its Parent Scaffolds

| Property | Benzothiophene | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₈H₆S | C₉H₇FOS | Addition of -CH₂OH and F, removal of H. |

| Molecular Weight | 134.19 g/mol | ~182.21 g/mol | Increased molecular weight due to substituents. |

| logP (o/w) | 3.12[1] | 2.0 - 2.5 | The hydroxyl group significantly increases polarity, lowering the logP. The fluorine atom will slightly increase lipophilicity, but the effect of the methanol group will be dominant. |

| Aqueous Solubility | Insoluble (130 mg/L at 25°C)[1] | Poorly to Sparingly Soluble | Benzothiophene itself is very poorly soluble in water[1][2][3]. The polar methanol group will enhance aqueous solubility compared to the parent, but the overall hydrophobic nature of the fused ring system will likely keep it in the poorly soluble range. |

| Melting Point (°C) | 28-32[1] | Higher than Benzothiophene | The introduction of a hydrogen-bonding methanol group will increase intermolecular forces, leading to a higher melting point. |

| pKa | Not Ionizable | ~14-16 (for the alcohol proton) | The methanol group is very weakly acidic. The sulfur atom and aromatic system may exhibit very weak basicity, but are unlikely to be protonated under physiological conditions. |

The benzothiophene core is an aromatic, hydrophobic structure, rendering it poorly soluble in aqueous media.[2][3] The addition of a fluorine atom at the 7-position is expected to increase lipophilicity due to its electron-withdrawing nature and contribution to the molecule's nonpolar surface area. Conversely, the methanol group at the 2-position introduces a polar, hydrogen-bonding moiety, which will act to increase aqueous solubility. The interplay between the hydrophobic benzothiophene ring and the hydrophilic methanol group will be the primary determinant of this compound's solubility.

Foundational Principles of Solubility Determination

In pharmaceutical research, two key types of solubility are assessed: kinetic and thermodynamic.[4][5] Understanding the distinction is crucial for interpreting data and making informed decisions in the drug development pipeline.

-

Kinetic Solubility: This is the concentration of a compound when it first precipitates from a solution that was prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[5][6] It is a measure of how readily a compound stays in a supersaturated solution. This high-throughput screening method is often employed in early discovery to quickly flag compounds with potential solubility liabilities.[5][7]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug.[4][5] It is a more time-consuming but more accurate measure, critical for late-stage development and formulation.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][8]

Caption: High-level workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

The following protocols are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility via the Shake-Flask Method

This method is considered the definitive approach for establishing equilibrium solubility.[4][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached between the dissolved and undissolved solute.

Step-by-Step Protocol:

-

Preparation: Add an excess of solid this compound to a series of clear glass vials. A visual excess of solid material should be present at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or a range of pH buffers) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a predetermined time, often 24 to 48 hours. For poorly soluble compounds, equilibrium might take longer to achieve.[4][8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the solution using a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid filter sorption, which can be a source of error for hydrophobic compounds.[4]

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][9] A standard calibration curve must be prepared to ensure accurate quantification.[10]

-

Verification: The pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[4]

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Kinetic Solubility via Turbidimetric or HPLC-UV Method

This high-throughput method is ideal for early-stage screening.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its solubilizing effect.[6]

-

Incubation: Cover the plate and allow it to incubate at a controlled temperature (e.g., room temperature) for a set period, typically 2 to 24 hours.[6]

-

Detection (Turbidimetry): Measure the turbidity (light scattering) of each well using a plate reader. The lowest concentration at which a significant increase in turbidity is detected corresponds to the kinetic solubility.

-

Detection (HPLC-UV - Alternative): Alternatively, after incubation, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV.

Key Factors Influencing Solubility

The solubility of this compound will be sensitive to several environmental factors.

The Impact of pH

The solubility of ionizable compounds is highly dependent on the pH of the solution.[11] While the methanol group is not readily ionizable, the benzothiophene ring system can exhibit weak basicity. Therefore, it is crucial to determine the solubility across a range of pH values, particularly those relevant to the gastrointestinal tract (pH 1.2 to 6.8).

-

Weakly Acidic Compounds: For a weak acid, solubility increases as the pH rises above its pKa.

-

Weakly Basic Compounds: For a weak base, solubility increases as the pH falls below its pKa.[12][13][14]

For this compound, if the benzothiophene moiety acts as a weak base, its solubility would be expected to increase in acidic conditions due to protonation. An experimental pH-solubility profile is essential to confirm this.

Temperature Effects

Solubility is also temperature-dependent. For most solid solutes, solubility increases with temperature. It is standard practice to measure solubility at both ambient temperature (25°C) and physiological temperature (37°C).

Strategies for Solubility Enhancement

Given the predicted poor solubility, strategies to enhance the aqueous solubility of this compound will likely be necessary for successful formulation.

Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[15] Commonly used pharmaceutical co-solvents include:

-

Ethanol

-

Propylene Glycol (PG)

-

Polyethylene Glycols (PEGs)

-

Glycerin

The mechanism involves reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar solute. A co-solvent screening study, where solubility is measured in various percentages of co-solvent, is a standard approach.

Surfactants

Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[16]

Table 2: Common Pharmaceutical Surfactants for Solubilization

| Surfactant Type | Examples |

| Anionic | Sodium Lauryl Sulfate (SLS) |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) |

| Non-ionic | Polysorbates (Tween® 20, 80), Sorbitan esters (Span®), Cremophor® EL |

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment.[17][18][19]

-

β-Cyclodextrin (β-CD): Limited by its own lower aqueous solubility.[20]

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a very common choice in pharmaceutical formulations.[17]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative used to enhance the solubility of both neutral and charged molecules.[20]

Caption: Major strategies to enhance the solubility of poorly soluble compounds.

Conclusion: A Roadmap for Characterization

While direct experimental data for this compound remains to be published, this guide provides a robust framework for its comprehensive solubility characterization. By combining predictive analysis based on its chemical structure with rigorous, established experimental protocols, researchers can systematically determine its thermodynamic and kinetic solubility. Understanding the influence of pH and exploring enhancement strategies using co-solvents, surfactants, and cyclodextrins will be critical steps in advancing this compound through the drug development pipeline. The methodologies outlined herein represent a self-validating system, ensuring that the data generated is reliable, reproducible, and directly applicable to formulation and preclinical development.

References

-

PubChem. (n.d.). 7-Fluoro-1-benzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzothiophene. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzothiophene, 95-15-8. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

-

ResearchGate. (2018). Surfactant-mediated dissolution: Contributions of solubility enhancement and relatively low micelle diffusivity. Retrieved from [Link]

-

MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

-

YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Solubility Enhancement of a Water Insoluble Drug: Betacyclodextrin (β-CD) And PEG 6000 Inclusion Complexes. Retrieved from [Link]

-

MDPI. (2024). Modulation of Properties in[21]Benzothieno[3,2-b][21]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]

-

WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

The Methanol Institute. (2020). METHANOL: PROPERTIES AND USES. Retrieved from [Link]

-

ChemBK. (2022). benzothiophene. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-5-methyl-1-benzothiophen-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benzothiophene, 95-15-8 [thegoodscentscompany.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. youtube.com [youtube.com]

- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. humapub.com [humapub.com]

- 20. mdpi.com [mdpi.com]

- 21. 7-Fluoro-1-benzothiophene | C8H5FS | CID 21866059 - PubChem [pubchem.ncbi.nlm.nih.gov]

(7-Fluoro-1-benzothiophen-2-yl)methanol potential biological activity

An In-Depth Technical Guide on the Potential Biological Activity of (7-Fluoro-1-benzothiophen-2-yl)methanol

Executive Summary

The 1-benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural versatility and favorable physicochemical properties have led to the development of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[2][4] This guide explores the therapeutic potential of a specific, novel derivative: this compound. While direct research on this molecule is nascent, this document synthesizes data from related fluorinated and non-fluorinated benzothiophenes to build a strong rationale for its investigation. We will outline its potential biological activities, propose plausible mechanisms of action, and provide detailed, field-proven protocols for its comprehensive evaluation, from initial in vitro screening to subsequent in vivo efficacy and safety profiling.

The Benzothiophene Scaffold: A Cornerstone of Medicinal Chemistry

Benzothiophene, an aromatic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in the design of new therapeutic agents.[3][4] This scaffold is isosteric to indole, a key component of many biological molecules, allowing benzothiophene derivatives to interact with a wide array of biological targets, including enzymes and receptors.[2] The inherent stability, low toxicity, and rich chemistry of the benzothiophene core provide a robust platform for medicinal chemists to generate molecular diversity and optimize pharmacological properties.[5] Consequently, benzothiophene derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant agents.[1][2][4]

Strategic Fluorination: Enhancing the Druglike Properties

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.[6]

-

Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach its intracellular target.

The placement of a fluorine atom at the 7-position of the benzothiophene ring in this compound is a rational design choice, intended to leverage these benefits to create a more potent and effective therapeutic agent.

Postulated Biological Activities and Mechanistic Targets

Based on the extensive literature on benzothiophene derivatives, we can hypothesize several high-potential therapeutic avenues for this compound.

Anticancer Potential

Many benzothiophene derivatives exhibit potent anticancer activity.[2][3] Fluorinated compounds, in particular, have shown significant antitumor effects.[7] A plausible mechanism of action for a novel benzothiophene derivative could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such critical pathway is the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in many human cancers.

Caption: Hypothetical inhibition of the MAPK signaling pathway by the test compound.

Antimicrobial Activity

The benzothiophene scaffold is also present in compounds with significant antibacterial and antifungal properties.[5][8] Fluorinated benzothiophene-indole hybrids, for example, have demonstrated potent activity against resistant strains like MRSA.[8] The mechanism for such compounds can involve the inhibition of essential bacterial enzymes, such as pyruvate kinase, disrupting cellular metabolism and leading to cell death.[8]

A Validated Workflow for Biological Evaluation

To systematically evaluate the therapeutic potential of this compound, a phased approach from in vitro screening to in vivo validation is essential.[9] This workflow ensures that resources are focused on compounds with the most promising activity and safety profiles.

Caption: A comprehensive workflow for evaluating a novel drug candidate.

Detailed Experimental Protocols

The following protocols are standardized, robust, and designed to provide high-quality, reproducible data for decision-making in a drug discovery pipeline.[10]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay quantitatively assesses the ability of the compound to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in their recommended media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize cells, count using a hemocytometer, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Data Summary:

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| PC-3 | Prostate Adenocarcinoma | 7.3 |

Protocol 2: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)

This protocol evaluates the compound's ability to inhibit tumor growth in a living organism, a critical step in preclinical development.[11][12][13]

Objective: To assess the in vivo antitumor efficacy of this compound.

Methodology:

-

Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for one week before the study begins.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells (resuspended in Matrigel) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 55% Saline)

-

Group 2: Test Compound (e.g., 25 mg/kg, administered intraperitoneally daily)

-

Group 3: Positive Control (e.g., an established chemotherapeutic agent)

-

-

Treatment and Monitoring: Administer the treatment for 21 consecutive days. Record body weight and tumor volume three times a week. Monitor animals for any signs of toxicity.

-

Endpoint and Analysis: The study endpoint is reached when tumors in the control group exceed 1500 mm³. Euthanize all animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion and Future Directions

The structural attributes of this compound, specifically the privileged benzothiophene core and the strategic incorporation of a fluorine atom, make it a compelling candidate for drug discovery. The outlined research plan provides a clear and robust pathway to elucidate its potential biological activity. Initial investigations should focus on broad in vitro screening for anticancer and antimicrobial effects. Positive hits should be advanced to mechanistic studies to identify the molecular target and subsequently validated in appropriate in vivo models. This systematic approach will rigorously assess the therapeutic potential of this novel compound and determine its viability as a lead for further preclinical development.

References

-

Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T., Siddesh, M., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1123. [Link]

-

Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds. [Link]

-

Schlemmer, C., Bohl, K., Biedermann, D., Schirmeister, T., & Abdel-Tawab, M. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1121. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

7-Fluoro-1-benzothiophene. (n.d.). PubChem. Retrieved from [Link]

-

Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]

-

Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4). [Link]

-

Synthesis and antimicrobial activities of benzothiophene derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved from [Link]

-

Huber, T., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 61(10), e202115161. [Link]

-

Ingole, N. V., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Bioengineering, 11(1), 7. [Link]

-

Biological activities of secondary metabolites from Emericella nidulans EGCU 312. (2015). Journal of Applied Pharmaceutical Science. [Link]

- Fluorine-containing substituted benzothiophene compound, and pharmaceutical composition and application thereof. (n.d.). Google Patents.

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from [Link]

-

El-Sayed, M. A., & Ezzat, S. M. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research. Humana Press. [Link]

-

Low‐Pressure Synthesis of Alcohols by the Formal Addition of Methanol to Olefins. (2024). Angewandte Chemie International Edition. [Link]

-

In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved from [Link]

-

In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved from [Link]

-

Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

-

Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (n.d.). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. Retrieved from [Link]

-

Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. (2024). Organic Letters. [Link]

-

Lee, Y.-T., et al. (2022). Novel drug candidates against antibiotic-resistant microorganisms: A review. Journal of the Chinese Medical Association, 85(1), 1-13. [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cris.tau.ac.il [cris.tau.ac.il]

Methodological & Application

Synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol and its Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzothiophenes in Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This makes fluorinated benzothiophenes, such as (7-Fluoro-1-benzothiophen-2-yl)methanol and its derivatives, attractive targets for drug discovery and development.[5] This guide provides a detailed protocol for the synthesis of the core molecule, this compound, and subsequent derivatization through modern cross-coupling reactions.

Core Synthesis: From Carboxylic Acid to the Essential Methanol Derivative

The primary and most direct route to synthesizing this compound involves the reduction of the commercially available 7-Fluorobenzo[b]thiophene-2-carboxylic acid.[2][6][7][8][9] This transformation is a fundamental reaction in organic synthesis, typically achieved with powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4) or Borane (BH3).

Mechanistic Insight: The Reduction of a Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol is a two-step process. Initially, the hydride reagent deprotonates the acidic carboxylic acid proton. Subsequently, a second equivalent of the hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen-metal species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol.

Caption: Synthetic workflow for the reduction of 7-Fluorobenzo[b]thiophene-2-carboxylic acid.

Detailed Protocol: Synthesis of this compound

Materials:

-

7-Fluorobenzo[b]thiophene-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF.

-

Addition of Starting Material: Dissolve 7-Fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Collect the filtrate and wash it with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization:

The final product should be characterized by standard spectroscopic methods:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the CH2OH group, and the OH proton.

-

¹³C NMR: Expect signals for all the carbon atoms in the molecule, including the fluorinated carbon, which will show a characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift can provide information about the electronic environment.[10][11]

-

Mass Spectrometry: To confirm the molecular weight of the product.

Derivatization Strategies: Expanding the Chemical Space

The this compound core can be further functionalized to create a library of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for this purpose. A key consideration is whether the primary alcohol needs to be protected during these reactions. In many cases, with appropriate choice of base and reaction conditions, the coupling can proceed without protection of the hydroxymethyl group.[1]

Caption: Decision workflow for the derivatization of the core molecule.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[12][13][14]

Protocol:

-

Halogenation: First, introduce a halogen (e.g., bromine or iodine) at a suitable position on the benzothiophene ring of this compound. This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Coupling Reaction: In a reaction vessel, combine the halogenated this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Reaction: Degas the mixture and heat it under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitor by TLC).

-

Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling Protocol

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][15][16][17][18]

Protocol:

-

Halogenation: As with the Suzuki coupling, the first step is the halogenation of the this compound core.

-

Coupling Reaction: To a degassed solution of the halogenated starting material (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitor by TLC).

-

Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Data Summary

The following table provides a hypothetical summary of the synthesized compounds. Actual yields and spectral data will vary based on the specific substrates and reaction conditions used.

| Compound | R Group | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | -H | 85-95 | Aromatic (m), 4.8 (s, 2H), 2.5 (br s, 1H) | Aromatic, 60.1 (CH₂) |

| 2a | -Phenyl | 70-85 | Aromatic (m), 4.9 (s, 2H) | Aromatic, 60.5 (CH₂) |

| 2b | -Pyridyl | 65-80 | Aromatic & Pyridyl (m), 5.0 (s, 2H) | Aromatic & Pyridyl, 60.3 (CH₂) |

| 3a | -Phenylethynyl | 75-90 | Aromatic (m), 4.9 (s, 2H) | Aromatic, 90.2 (C≡C), 85.4 (C≡C), 60.2 (CH₂) |

Troubleshooting and Safety Precautions

Troubleshooting:

-

Low Yield in Reduction: Ensure all reagents and solvents are strictly anhydrous, as LiAlH4 and BH3 react violently with water. If the reaction stalls, consider adding more reducing agent.

-

Incomplete Coupling Reactions: Ensure the palladium catalyst is active and the reaction is thoroughly degassed to remove oxygen, which can deactivate the catalyst. The choice of ligand, base, and solvent can also significantly impact the reaction outcome.

-

Purification Challenges: The polarity of the derivatives will vary depending on the appended R group. A careful selection of the eluent system for column chromatography is crucial for effective separation.

Safety:

-

Reducing Agents: Lithium Aluminum Hydride and Borane are highly reactive and flammable. Handle them with extreme care in a fume hood and under an inert atmosphere.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Ensure proper ventilation and use appropriate safety measures.

References

- Jha, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5863-5887.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Ott, M. A., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology, 17(2), 358-365.

-

Chemistry LibreTexts. (2023, August 5). Sonogashira Coupling. Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.

- Patel, R. V., et al. (2016). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. European Journal of Medicinal Chemistry, 124, 684-699.

-

MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

-

ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of Hydroxy7H-benzo[c]fluoren-7-ones. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Fluorobenzo[B]thiophene-2-carboxylic acid | 550998-67-9 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzothiophene [chemenu.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. 7-Fluorobenzo[b]thiophene-2-carboxylic acid 97% | CAS: 550998-67-9 | AChemBlock [achemblock.com]

- 9. echemi.com [echemi.com]

- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 11. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Strategic Guide to the Biological Screening of (7-Fluoro-1-benzothiophen-2-yl)methanol Analogs

Foreword: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

The benzothiophene core, a bicyclic system fusing a benzene ring with thiophene, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a wide array of biological targets, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[1][2][3] The introduction of a fluorine atom, as in the (7-Fluoro-1-benzothiophen-2-yl)methanol series, can significantly enhance metabolic stability, binding affinity, and cell permeability, making these analogs particularly compelling for drug development.[4][5]

This guide provides a comprehensive framework for the initial biological evaluation of a library of novel this compound analogs. We will move beyond simple procedural lists to explain the strategic rationale behind the screening cascade, ensuring that the generated data is robust, interpretable, and effectively guides a hit-to-lead campaign.

Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign does not test compounds randomly; it follows a logical, tiered approach designed to manage resources effectively and generate high-quality data. The primary goal is to cast a wide net with high-throughput screens (HTS) to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[6][7]

Visualizing the Workflow

The following diagram outlines a typical screening cascade for a novel library of compounds.

Caption: A generalized workflow for a drug discovery screening cascade.

Chapter 2: Protocol for Anticancer Activity Screening

Given the established anticancer potential of benzothiophene derivatives, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[2][8]

Assay Principle: The XTT Cell Viability Assay

Cell viability assays are crucial for evaluating the effects of chemical compounds on cell health.[9] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability. Viable cells, through mitochondrial dehydrogenase enzymes, reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells. A key advantage of the XTT assay over the older MTT assay is that its formazan product is water-soluble, eliminating a cumbersome solubilization step and reducing potential errors.[10]

Visualizing the XTT Assay Mechanism

Caption: The enzymatic reduction of XTT to a colored formazan product.

Detailed Protocol: XTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a selected cancer cell line (e.g., A549 - human lung carcinoma).

Materials:

-

A549 cells (or other cancer cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compounds dissolved in DMSO (10 mM stock)

-

XTT Cell Proliferation Assay Kit (containing XTT reagent and activation solution)

-

Doxorubicin (positive control)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at ~450 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.

-

Leave wells on the periphery filled with sterile PBS to minimize edge effects.

-

Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. A common concentration range for an IC50 determination is 0.01 µM to 100 µM.

-

Include a "vehicle control" (0.5% DMSO in medium) and a "medium only" blank control.

-

Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

-

-

XTT Reagent Addition:

-

Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the activation solution according to the manufacturer's protocol (e.g., a 50:1 ratio).[11]

-

Add 50 µL of the XTT working solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, protected from light. Monitor the color change in the vehicle control wells.

-

-

Data Acquisition:

-

Gently shake the plate to ensure a homogenous distribution of the color.

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm is recommended to subtract background noise.

-

Data Analysis and Presentation

-

Calculate Percent Viability:

-

Subtract the average absorbance of the "medium only" blank from all other wells.

-

Calculate percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100

-

-

Determine IC50:

-

Plot the % Viability against the log of the compound concentration.

-